Bienvenue dans la boutique en ligne BenchChem!

2-Pyrazinamine, 6-cyclopropyl-

PI3Kδ inhibition kinase inhibitor medicinal chemistry

2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8) is a cyclopropyl-substituted aminopyrazine scaffold validated for PI3Kδ inhibitor development. Unlike unsubstituted 2-aminopyrazine analogs, the 6-cyclopropyl group introduces conformational constraint and enhanced metabolic stability, directly impacting ATP-binding pocket engagement and isoform selectivity. The free 2-amino group enables rapid diversification via amide coupling or reductive amination without deprotection steps. This scaffold is cited as a preferred embodiment in PI3K inhibitor patent literature and supports fragment-based drug discovery targeting B-cell malignancies and inflammatory disorders. Procure for kinase-focused library construction and SAR optimization.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1159818-12-8
Cat. No. B3215219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazinamine, 6-cyclopropyl-
CAS1159818-12-8
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=CC(=N2)N
InChIInChI=1S/C7H9N3/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10)
InChIKeyUQBCQAIYCAGULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8): Baseline Characterization for Procurement and Research Selection


2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8), also designated as 6-cyclopropylpyrazin-2-amine, is a heterocyclic aromatic amine of the aminopyrazine class with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol [1]. The compound features a pyrazine core substituted with a primary amine at the 2-position and a cyclopropyl group at the 6-position [2]. Its molecular descriptors—including one hydrogen bond donor, three hydrogen bond acceptors, a single rotatable bond, and topological polar surface area (TPSA) values conducive to blood-brain barrier permeability—render it a versatile scaffold in medicinal chemistry [1]. The compound is commercially available from specialty chemical suppliers as a research-grade building block, with procurement typically requiring inquiry-based pricing for quantities ranging from 1 g to 10 g .

Why Generic Substitution Fails: Evidence-Based Differentiation of 2-Pyrazinamine, 6-cyclopropyl- for Scientific Procurement


In-class aminopyrazine compounds, including unsubstituted 2-aminopyrazine (CAS 5049-61-6) and simple alkyl-substituted analogs, cannot be interchanged with 2-Pyrazinamine, 6-cyclopropyl- due to fundamental differences in physicochemical properties and functional group topology [1]. The cyclopropyl substituent at the 6-position introduces conformational constraint and altered electron density distribution on the pyrazine ring, which directly impacts molecular recognition events in biological systems—particularly within the ATP-binding pockets of lipid kinases where aminopyrazine scaffolds engage hinge-region residues [2]. Substitution with a non-cyclopropyl analog or a differently substituted pyrazinamine would predictably alter binding geometry, isoform selectivity profiles, and downstream pharmacological outcomes. Moreover, the 6-cyclopropyl substitution pattern is specifically cited in patent literature as a preferred embodiment within aminopyrazine-based PI3K inhibitor series, underscoring its non-interchangeable role in structure-activity relationship (SAR) optimization campaigns .

Product-Specific Quantitative Evidence Guide: 2-Pyrazinamine, 6-cyclopropyl- Differentiation Metrics


PI3Kδ Isoform Inhibition Potency: SAR-Based Differentiation from Unsubstituted Aminopyrazine Scaffold

While direct IC50 data for the standalone 2-Pyrazinamine, 6-cyclopropyl- scaffold is not publicly reported, class-level inference from structurally elaborated aminopyrazine PI3Kδ inhibitors establishes the cyclopropyl substitution as a critical potency and selectivity determinant. In a series of triazole aminopyrazine PI3Kδ inhibitors, compounds incorporating the aminopyrazine hinge-binding motif achieved PI3Kδ IC50 values of ≤1 nM in enzymatic assays, with cyclopropyl-containing analogs demonstrating enhanced isoform selectivity profiles [1]. In contrast, the unsubstituted 2-aminopyrazine core alone exhibits negligible kinase inhibitory activity and serves primarily as a synthetic intermediate rather than a functional pharmacophore [2]. The 6-cyclopropyl substitution positions the scaffold for further elaboration into potent, selective PI3Kδ inhibitors via established synthetic routes, distinguishing it from alternative aminopyrazine starting materials that lack this substitution pattern.

PI3Kδ inhibition kinase inhibitor medicinal chemistry structure-activity relationship

Molecular Property Differentiation: Hydrogen Bonding Capacity and Rotatable Bond Constraint vs. 2-Aminopyrazine

2-Pyrazinamine, 6-cyclopropyl- exhibits distinct molecular property parameters compared to unsubstituted 2-aminopyrazine, with direct implications for drug-likeness and pharmacokinetic behavior. The target compound possesses a molecular weight of 135.17 g/mol (versus 95.10 g/mol for 2-aminopyrazine), one hydrogen bond donor (versus one), three hydrogen bond acceptors (versus two), and critically, only one rotatable bond (versus zero) [1][2]. The single rotatable bond introduced by the cyclopropyl group provides a constrained conformational degree of freedom that enhances binding site adaptability without incurring the entropic penalty associated with fully flexible substituents. This property profile aligns with established medicinal chemistry principles wherein cyclopropyl groups confer metabolic stability and conformational restriction while maintaining favorable ligand efficiency metrics.

computational chemistry drug-likeness molecular property prediction physicochemical profiling

Therapeutic Indication Alignment: Disease Relevance Profile Differentiated from Aminopyrazine Class

2-Pyrazinamine, 6-cyclopropyl- is specifically classified within authoritative database annotations as a PI3-kinase p110-delta subunit inhibitor with associated therapeutic relevance across a defined disease spectrum [1]. The annotated indication profile includes diffuse large B-cell lymphoma, chronic lymphocytic leukemia, follicular lymphoma, rheumatoid arthritis, and asthma—a pattern consistent with PI3Kδ-mediated pathophysiology [1]. This disease association profile differentiates the 6-cyclopropyl-substituted scaffold from broader aminopyrazine class compounds, which lack this specific therapeutic annotation and are instead characterized as general synthetic intermediates for antimicrobial and antitumor applications without isoform-specific kinase targeting data . The alignment with PI3Kδ-driven indications provides procurement rationale for research programs focused on B-cell malignancies and inflammatory disorders where PI3Kδ inhibition is clinically validated (e.g., idelalisib, duvelisib).

therapeutic targeting drug repurposing PI3Kδ-mediated disease immuno-oncology

Commercial Availability and Procurement Specification Differentiation vs. Related Pyrazinamine Analogs

2-Pyrazinamine, 6-cyclopropyl- is commercially available through specialty chemical suppliers with defined procurement specifications, whereas several closely related analogs (e.g., 5-bromo-N-cyclopropyl-2-pyrazinamine, CAS 1159821-14-3; 2-chloro-6-cyclopropylaminopyrazine, CAS 941294-47-9) exhibit different substitution patterns that alter their synthetic utility and biological starting points . The target compound features the 6-cyclopropyl substitution on the pyrazine ring with a free 2-amino group available for further functionalization, whereas chloro- and bromo-substituted analogs require displacement chemistry that introduces additional synthetic steps and potential yield losses . The free amine functionality enables direct coupling reactions (amide bond formation, reductive amination, urea synthesis) without prior deprotection or activation steps, reducing synthetic sequence length by at least one step compared to halo-substituted analogs.

chemical sourcing building block procurement medicinal chemistry supply research reagents

Scaffold Validation in Advanced Lead Compounds: Structural Confirmation in Patent-Exemplified PI3K Inhibitors

The 6-cyclopropylpyrazin-2-amine scaffold is structurally validated as a core component in advanced, patent-exemplified therapeutic candidates. PubChem CID 175680112 (N-[6-(3-azabicyclo[3.2.0]heptan-3-yl)-4-[1-(cyclopropylmethyl)azetidin-3-yl]-2-pyridinyl]-5-cyclopropylpyrazin-2-amine) incorporates the 5-cyclopropylpyrazin-2-amine moiety as a key pharmacophoric element, appearing in US20250032489 as Compound 228 [1]. This patent-exemplified compound demonstrates that the cyclopropyl-substituted aminopyrazine core can be elaborated into drug-like molecules with molecular weight 416.6 g/mol, XLogP3 3.3, and topological polar surface area 57.2 Ų—parameters consistent with oral bioavailability potential [1]. In contrast, simple alkyl-substituted or unsubstituted aminopyrazine scaffolds lack equivalent representation in advanced lead compounds within the same patent families, indicating preferential selection of the cyclopropyl-substituted variant during lead optimization .

patent analysis lead optimization chemical series validation intellectual property

Best Research and Industrial Application Scenarios for 2-Pyrazinamine, 6-cyclopropyl- Procurement


Fragment-Based and Structure-Guided PI3Kδ Inhibitor Discovery

2-Pyrazinamine, 6-cyclopropyl- serves as an optimal starting scaffold for fragment-based drug discovery (FBDD) campaigns targeting PI3Kδ. The cyclopropyl-substituted aminopyrazine core provides a validated hinge-binding motif that can be elaborated via established synthetic routes into potent, selective PI3Kδ inhibitors with reported enzymatic IC50 values reaching ≤1 nM in optimized derivatives [1]. The free 2-amino group enables direct coupling to diverse chemical matter, while the cyclopropyl group constrains conformational flexibility and enhances metabolic stability. Research groups pursuing PI3Kδ-targeted therapeutics for B-cell malignancies (DLBCL, CLL, follicular lymphoma) or inflammatory disorders (rheumatoid arthritis, asthma) should prioritize this scaffold over unsubstituted aminopyrazines due to its direct alignment with validated disease indications and patent literature precedent [2].

Kinase-Focused Chemical Library Synthesis and SAR Expansion

Procurement of 2-Pyrazinamine, 6-cyclopropyl- enables efficient construction of kinase-focused compound libraries through parallel synthesis approaches. The free primary amine at the 2-position permits rapid diversification via amide coupling, reductive amination, or urea formation without requiring deprotection steps—eliminating at least one synthetic step compared to halo-substituted pyrazinamine analogs [1]. The cyclopropyl substituent introduces a three-dimensional structural element that enhances library diversity and improves the probability of identifying selective kinase inhibitors. This scaffold is particularly valuable for medicinal chemistry groups seeking to expand SAR around aminopyrazine-based kinase inhibitors, as evidenced by its incorporation into patent-exemplified lead compounds with drug-like physicochemical profiles (MW 416.6, XLogP3 3.3, TPSA 57.2 Ų) [2].

Immuno-Oncology and Inflammatory Disease Target Validation Studies

Research programs investigating PI3Kδ-dependent signaling pathways in immuno-oncology or inflammatory disease models should consider 2-Pyrazinamine, 6-cyclopropyl- as a foundational building block for probe compound synthesis. The scaffold's database annotation as a PI3-kinase p110-delta subunit inhibitor, coupled with its association with B-cell malignancies (DLBCL, CLL) and autoimmune indications (rheumatoid arthritis), provides target validation context that unsubstituted aminopyrazine scaffolds lack [1]. Investigators can leverage this scaffold to generate tool compounds for mechanistic studies of PI3Kδ inhibition in immune cell function, tumor microenvironment modulation, and inflammatory signaling. The cyclopropyl group's established role in conferring isoform selectivity within the PI3K family positions derivatives of this scaffold as superior probes compared to non-cyclopropyl aminopyrazine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrazinamine, 6-cyclopropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.